molecular formula C5H10O3 B140329 beta-Hydroxyisovaleric acid CAS No. 625-08-1

beta-Hydroxyisovaleric acid

Cat. No. B140329
CAS RN: 625-08-1
M. Wt: 118.13 g/mol
InChI Key: AXFYFNCPONWUHW-UHFFFAOYSA-N
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Description

Beta-Hydroxyisovaleric Acid is a metabolite of the essential amino acid Leucine and is synthesized in the human body . It is functionally related to a butyric acid and an isovaleric acid . It is used as an indicator of biotin deficiency . Studies suggest that beta-Hydroxyisovaleric Acid may have an effect on increasing muscle weight and strength .


Synthesis Analysis

Beta-Hydroxyisovaleric acid is produced from leucine via an alpha-ketoisocaproic acid intermediate by alpha-ketoisocaproate oxidase in human liver homogenates . It is also synthesized in browning adipocytes and secreted via monocarboxylate transporters .


Molecular Structure Analysis

The molecular formula of beta-Hydroxyisovaleric acid is C5H10O3 . The IUPAC name is 3-hydroxy-3-methylbutanoic acid . The InChI is InChI=1S/C5H10O3/c1-5(2,8)3-4(6)7/h8H,3H2,1-2H3,(H,6,7) .


Chemical Reactions Analysis

Beta-Hydroxyisovaleric acid is used in the synthesis of the anthrax tetrasaccharide and its analogs as anthrax vaccine candidates. It can also be used in the synthesis of beta-lactones by intramolecular dehydration condensation using 2-methyl-6-nitrobenzoic anhydride (MNBA) .


Physical And Chemical Properties Analysis

The physical state of beta-Hydroxyisovaleric acid at 20 degrees Celsius is liquid . The molecular weight is 118.13 g/mol .

Scientific Research Applications

Metabolomics in Isovaleric Acidemia

Beta-Hydroxyisovaleric acid: plays a significant role in the study of Isovaleric Acidemia (IVA) , a metabolic disorder. Metabolomics approaches have utilized this compound to evaluate metabolite profiles in urine samples of untreated and treated IVA patients, as well as heterozygotes . This has helped in understanding the disease’s phenotypic diversity and the impact of dietary treatment on patient metabolism.

Synthesis of Anthrax Vaccine Candidates

This compound is used in the synthesis of the anthrax tetrasaccharide and its analogs, which are potential candidates for anthrax vaccines . Its role in vaccine development is crucial due to the need for effective countermeasures against anthrax.

Creation of β-Lactones

Beta-Hydroxyisovaleric acid: is also employed in the synthesis of β-lactones . This is achieved through intramolecular dehydration condensation using specific anhydrides . β-Lactones have various applications, including as intermediates in pharmaceutical synthesis.

Diagnostic Biomarker for Metabolic Disorders

The presence of beta-Hydroxyisovaleric acid in bodily fluids can serve as a diagnostic biomarker for certain metabolic disorders. It is particularly useful in identifying episodes of metabolic decompensation, which is critical for timely medical intervention .

Research on Ketogenesis

In the context of ketogenesis, beta-Hydroxyisovaleric acid is observed to elevate during episodes of metabolic decompensation along with ketone body production. This has implications for research into conditions like diabetes, where ketogenesis is a significant metabolic pathway .

Study of Volatile Organic Compounds (VOCs)

The study of VOCs emitted from the human body includes beta-Hydroxyisovaleric acid as a component. Changes in the levels of such compounds can indicate the presence of infectious or metabolic diseases, thus serving as a non-invasive diagnostic tool .

Understanding Metabolic Phenotyping

Beta-Hydroxyisovaleric acid: is part of a broader metabolomic profiling that helps in understanding the acute metabolic decompensation in inherited metabolic diseases. This profiling assists in the deep phenotyping of metabolic conditions .

Therapeutic Monitoring

The levels of beta-Hydroxyisovaleric acid can be monitored to assess the efficacy of dietary treatments in patients with metabolic disorders like IVA. This monitoring is essential for adjusting therapeutic interventions to optimize patient outcomes .

Safety And Hazards

Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Beta-Hydroxyisovaleric acid is under investigation in clinical trial NCT03018496 (Investigating the Effects of Beta-Hydroxy-Beta-Methylbutyrate on Glucose Handling in Older and Younger Men) . It has been found that three alpha-hydroxyl acids of amino acid origin, including beta-Hydroxyisovaleric acid, increased with disease severity and correlated with altered oxygen saturation levels and clinical markers of lung damage . This suggests the potential relevance of amino acid supplementation during SARS-CoV-2 infection .

properties

IUPAC Name

3-hydroxy-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-5(2,8)3-4(6)7/h8H,3H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFYFNCPONWUHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20211535
Record name beta-Hydroxyisovaleric acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Hydroxyisovaleric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000754
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

beta-Hydroxyisovaleric acid

CAS RN

625-08-1
Record name 3-Hydroxyisovaleric acid
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Record name beta-Hydroxyisovaleric acid
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Record name beta-Hydroxyisovaleric acid
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Record name beta-Hydroxyisovaleric acid
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Record name 3-hydroxy-3-methylbutanoic acid
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Record name .BETA.-HYDROXYISOVALERIC ACID
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Record name 3-Hydroxyisovaleric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000754
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

65 - 67 °C
Record name 3-Hydroxyisovaleric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000754
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of beta-hydroxyisovaleric acid in the context of diabetes mellitus?

A1: Research suggests that beta-hydroxyisovaleric acid, a byproduct of leucine catabolism, can serve as a marker for metabolic control in individuals with type II diabetes mellitus. Studies have shown elevated urinary beta-hydroxyisovaleric acid levels in both ketotic and non-ketotic type II diabetic patients compared to healthy controls. [] This indicates accelerated leucine catabolism in these individuals, even in the absence of ketosis. []

Q2: How is beta-hydroxyisovaleric acid produced in the human body?

A2: The liver plays a crucial role in beta-hydroxyisovaleric acid formation. A soluble dioxygenase enzyme present in the liver converts alpha-ketoisocaproate, the keto acid analog of leucine, into beta-hydroxyisovaleric acid. [] This enzymatic reaction is believed to function as a regulatory mechanism, preventing the excessive buildup of alpha-ketoisocaproate. []

Q3: Can you elaborate on the association between beta-hydroxyisovaleric acid and isovaleric acidemia?

A3: Beta-hydroxyisovaleric acid is a key diagnostic marker for isovaleric acidemia, a rare metabolic disorder. Individuals with this condition exhibit significantly elevated levels of beta-hydroxyisovaleric acid and isovalerylglycine in their urine, detectable through gas chromatography-mass spectrometry. [] The presence of these metabolites points towards a deficiency in isovaleryl-CoA dehydrogenase, an enzyme essential for leucine metabolism.

Q4: Beyond its role as a metabolic marker, are there any other potential applications of beta-hydroxyisovaleric acid being explored?

A4: Currently, research primarily focuses on understanding the role of beta-hydroxyisovaleric acid as a metabolic indicator in specific disease states like diabetes and isovaleric acidemia. Further research is needed to explore potential therapeutic applications or other uses of this compound.

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